Methylmalonyl coenzyme A tetralithium salt hydrate
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Overview
Description
Methylmalonyl coenzyme A tetralithium salt hydrate is a chemical compound with the empirical formula C25H36Li4N7O19P3S · xH2O and a molecular weight of 891.34 (anhydrous basis) . It is a derivative of coenzyme A, which functions as an acyl group carrier in various biochemical reactions. This compound is particularly significant in the study of metabolic pathways involving odd-chain fatty acids, cholesterol, and certain amino acids .
Mechanism of Action
Target of Action
The primary target of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate (MM-CoA) is the enzyme Methylmalonyl Coenzyme A Mutase (MCM) . This enzyme is a 5’-deoxyadenosylcobalamin-linked mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-coenzyme A to succinyl-coenzyme A .
Mode of Action
MM-CoA interacts with its target, MCM, to facilitate the conversion of L-methylmalonyl-coenzyme A to succinyl-coenzyme A . This interaction and the resulting changes play a crucial role in the metabolism of certain amino acids and fatty acids .
Biochemical Pathways
MM-CoA is involved in the metabolism of odd-chain fatty acids, cholesterol, and several amino acids including valine, isoleucine, methionine, and threonine . It is produced by the activity of the enzyme propionyl-CoA carboxylase (PCC) . The product of the reaction catalyzed by MCM, succinyl-CoA, is an important intermediate in the citric acid cycle, a key metabolic pathway for energy production.
Result of Action
The action of MM-CoA results in the production of succinyl-CoA, an important intermediate in the citric acid cycle . This contributes to the energy production in cells. Anomalies in this process, such as low MCM activity or altered metabolism of vitamin B12, can lead to the inherited metabolic disease methylmalonic acidemia (MMA) .
Biochemical Analysis
Biochemical Properties
Methylmalonyl coenzyme A tetralithium salt hydrate acts as a substrate for several enzymes, including methylmalonyl coenzyme A mutase, methylmalonyl coenzyme A decarboxylase, and methylmalonyl coenzyme A hydrolase . These enzymes facilitate the conversion of methylmalonyl coenzyme A to succinyl coenzyme A, a critical step in the tricarboxylic acid cycle. The interaction between this compound and these enzymes is essential for maintaining metabolic homeostasis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in the catabolism of odd-chain fatty acids and certain amino acids, thereby impacting cellular energy production and metabolic flux . Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and cofactors. The conversion of methylmalonyl coenzyme A to succinyl coenzyme A is catalyzed by methylmalonyl coenzyme A mutase, with vitamin B12 serving as a cofactor . This reaction is crucial for the proper functioning of the tricarboxylic acid cycle and energy production in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Over time, the degradation of this compound can lead to a decrease in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports normal metabolic functions, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing the use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of odd-chain fatty acids, cholesterol, and amino acids such as valine, isoleucine, methionine, and threonine . The compound is produced by the activity of propionyl coenzyme A carboxylase and is subsequently converted to succinyl coenzyme A by methylmalonyl coenzyme A mutase . This conversion is vital for the entry of carbon units into the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in cellular compartments where it exerts its biochemical effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, where it participates in metabolic reactions. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylmalonyl coenzyme A tetralithium salt hydrate is synthesized through a series of chemical reactions involving the acylation of coenzyme A derivatives. The process typically involves the use of lithium salts to stabilize the compound and ensure its purity. The reaction conditions often require low temperatures and inert atmospheres to prevent degradation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methylmalonyl coenzyme A tetralithium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form succinyl coenzyme A.
Reduction: It can be reduced to form propionyl coenzyme A.
Substitution: The compound can undergo substitution reactions with other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include succinyl coenzyme A, propionyl coenzyme A, and various substituted coenzyme A derivatives .
Scientific Research Applications
Methylmalonyl coenzyme A tetralithium salt hydrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Succinyl coenzyme A: A product of the oxidation of methylmalonyl coenzyme A.
Propionyl coenzyme A: A product of the reduction of methylmalonyl coenzyme A.
Acetyl coenzyme A: Another coenzyme A derivative involved in various metabolic pathways.
Uniqueness
Methylmalonyl coenzyme A tetralithium salt hydrate is unique due to its role in the metabolism of odd-chain fatty acids and certain amino acids. Its ability to act as a substrate for specific enzymes makes it a valuable tool in biochemical research and the study of metabolic disorders .
Properties
CAS No. |
104809-02-1 |
---|---|
Molecular Formula |
C25H40LiN7O19P3S |
Molecular Weight |
874.6 g/mol |
IUPAC Name |
(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1 |
InChI Key |
UOQZLHKKSUHTJD-RPJGYGBISA-N |
Isomeric SMILES |
[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |
Canonical SMILES |
[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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